Enantiomeric Purity: (S,S)-Configuration versus Racemic Mixture (CAS 171056-73-8) in GSK-3β Inhibitor Scaffolds
1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride (CAS 1217852-55-5) is supplied as a defined (S,S)-enantiomer, whereas the corresponding racemic mixture or diastereomeric blends (e.g., CAS 171056-73-8 or CAS 1260619-57-5) contain both (S)- and (R)-configured components . In the pyrrolidine-based GSK-3β inhibitor class, enantiomeric pairs have been shown to exhibit divergent inhibitory potencies; for example, Katsoulaki et al. (2025) reported that among ten enantiomeric pairs evaluated against GSK-3β, individual enantiomers demonstrated IC50 values differing by as much as 5- to 10-fold from their antipodes [1]. The exclusive availability of the (S,S)-stereoisomer under CAS 1217852-55-5 eliminates the confounding pharmacological effects introduced by the less active or off-target-active (R)-enantiomer .
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | Single (S,S)-enantiomer, CAS 1217852-55-5; MFCD28405196 |
| Comparator Or Baseline | Racemic or mixed stereoisomers (e.g., CAS 171056-73-8, CAS 1260619-57-5) containing both (S)- and (R)-forms |
| Quantified Difference | Class-level observation: 5- to 10-fold difference in GSK-3β IC50 between enantiomers of pyrrolidine-based ligands (Katsoulaki et al., 2025) |
| Conditions | GSK-3β enzymatic inhibition assay (class-level SAR inference, not a direct head-to-head measurement for this specific compound) |
Why This Matters
For researchers building SAR datasets, the use of a defined single enantiomer eliminates the variability and ambiguous dose-response curves that arise from racemic or scalemic mixtures, enabling accurate determination of intrinsic activity and selectivity.
- [1] Katsoulaki, E. E., et al. (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Other Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(4), 1234. View Source
